(2E)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylprop-2-enamide
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Overview
Description
- “(2E)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylprop-2-enamide” is a complex organic compound with a unique structure.
- It belongs to the class of amides and contains a chromenone (4H-chromen-6-one) core.
- The compound’s IUPAC name is (2E)-6-hydroxy-6-phenyl-N-(propan-2-yl)hexa-2,4-dienamide .
- Its molecular formula is C15H19NO2, and its molecular weight is approximately 245.32 g/mol.
Preparation Methods
- Synthetic routes involve the reaction of appropriate precursors.
- One method starts with 3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) and N-(4-nitrophenyl)maleimide, leading to the title compound (2) .
- Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include maleic anhydride, thionyl chloride, and N-(4-nitrophenyl)maleimide.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a versatile building block for drug discovery and material synthesis.
- In biology, it may exhibit biological activity due to its unique structure.
- In medicine, it could be investigated for potential therapeutic effects.
- In industry, it may find applications in organic electronics or photovoltaics.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Further research is needed to elucidate its interactions with molecular pathways.
Comparison with Similar Compounds
- Similar compounds include cinnamaldehyde (3-phenyl-2-propenal) , cinnamylaldehyde, and 3-phenylacrolein .
- Uniqueness lies in its chromenone core and amide functionality.
Remember that this compound’s properties and applications are still being explored, and further studies are essential to fully understand its potential
Properties
Molecular Formula |
C27H23NO3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H23NO3/c1-18(2)20-9-11-21(12-10-20)26-17-24(29)23-16-22(13-14-25(23)31-26)28-27(30)15-8-19-6-4-3-5-7-19/h3-18H,1-2H3,(H,28,30)/b15-8+ |
InChI Key |
PLRXKQRRBKZMMJ-OVCLIPMQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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